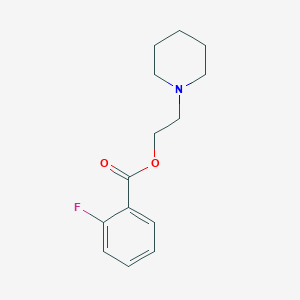![molecular formula C14H11N3O4 B257398 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide](/img/structure/B257398.png)
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide, also known as Mofezolac, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. Mofezolac is a relatively new drug and has been the subject of several scientific studies to determine its effectiveness and mechanism of action.
Mechanism of Action
The exact mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide is a selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that is responsible for the production of prostaglandins.
Biochemical and Physiological Effects
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for causing pain and inflammation. It has also been shown to reduce the number of inflammatory cells in the synovial fluid of patients with rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in pain and inflammation. However, a limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide. One direction is to study its effectiveness in treating other types of pain and inflammation, such as neuropathic pain and inflammatory bowel disease. Another direction is to study its long-term effects and potential side effects. Finally, there is a need for more research to fully understand its mechanism of action and how it interacts with other drugs.
Synthesis Methods
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide can be synthesized through a two-step process. The first step involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate in the presence of acetic acid to form 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine. The second step involves the reaction of 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine with furan-2-carboxylic acid in the presence of acetic anhydride to form N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide has been the subject of several scientific studies to determine its effectiveness in treating pain and inflammation. One study found that N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide was effective in reducing pain and inflammation in patients with osteoarthritis. Another study found that N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide was effective in reducing the number of inflammatory cells in the synovial fluid of patients with rheumatoid arthritis.
properties
Product Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide |
|---|---|
Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O4/c1-19-10-6-4-9(5-7-10)12-13(17-21-16-12)15-14(18)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18) |
InChI Key |
OXMQLHUZQZQHJW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)



![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)








![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)